(R)-Benzyloxycarbonylamino-indan-2-yl-acetic acid

Peptide therapeutics Stereochemistry NK-1 receptor

(R)-Benzyloxycarbonylamino-indan-2-yl-acetic acid (CAS 554448-74-7), also known as N-Cbz-R-(2-indanyl)glycine, is the (R)-enantiomer of a benzyloxycarbonyl (Cbz)-protected, conformationally constrained α-amino acid. The indane ring of the 2-indanylglycine backbone locks the χ1 side-chain dihedral angle of a phenylalanine surrogate, a structural modification that has been exploited to map tachykinin NK-1 receptor subsite topography.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
Cat. No. B8185139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyloxycarbonylamino-indan-2-yl-acetic acid
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H19NO4/c21-18(22)17(16-10-14-8-4-5-9-15(14)11-16)20-19(23)24-12-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2,(H,20,23)(H,21,22)/t17-/m1/s1
InChIKeyIUOFFQYUMLJQPJ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade (R)-Benzyloxycarbonylamino-indan-2-yl-acetic Acid: A Chiral Cbz-Protected 2-Indanylglycine for Peptide Therapeutics


(R)-Benzyloxycarbonylamino-indan-2-yl-acetic acid (CAS 554448-74-7), also known as N-Cbz-R-(2-indanyl)glycine, is the (R)-enantiomer of a benzyloxycarbonyl (Cbz)-protected, conformationally constrained α-amino acid. The indane ring of the 2-indanylglycine backbone locks the χ1 side-chain dihedral angle of a phenylalanine surrogate, a structural modification that has been exploited to map tachykinin NK-1 receptor subsite topography [1]. The compound serves as a chiral building block in solid-phase peptide synthesis (SPPS), where the Cbz group provides orthogonal amine protection relative to base-labile Fmoc and acid-labile Boc strategies. Commercial sourcing typically offers this compound at ≥98% purity (HPLC), with one Chinese-language supplier listing 99% HPLC specification .

Why Fmoc-, Boc-, or Racemic Indanylglycine Analogs Cannot Replace (R)-Cbz-Indanylglycine: Orthogonal Protection and Stereochemical Requirements


A generic substitution of (R)-Cbz-indanylglycine with its Fmoc- or Boc-protected counterparts destroys the orthogonality required in convergent peptide synthesis. Cbz is removed by catalytic hydrogenolysis (H₂/Pd), while Fmoc requires secondary amine bases (e.g., piperidine) and Boc requires strong acid (e.g., TFA); employing the wrong protecting group can lead to premature deprotection of other functionalities or side-reactions on the indane ring [1]. Furthermore, the (R)-enantiomer defined by the (2R) indane configuration is not interchangeable with the more common (L)- or (S)-indanylglycine enantiomers. Constrained amino acids exhibit pronounced stereochemical influence on receptor binding; for instance, Josien et al. demonstrated that only the gauche(–) rotamer of (2S,3S)-1-indanylglycine maintained high NK-1 affinity, indicating that even minor stereochemical variations critically affect biological potency [2]. Procuring the racemic DL-Igl mixture introduces diastereomeric ambiguity in the final peptide product, complicating downstream purification and pharmacological interpretation .

Quantitative Differentiation Guide: (R)-Cbz-2-Indanylglycine Versus Closest Analogs


Enantiomeric Purity: (R)-Enantiomer for Defined Chirality vs. L-Enantiomer or Racemic Mixtures

The target compound is the (R)-enantiomer (2R configuration). In structure-activity studies on the tachykinin NK-1 receptor, only the gauche(–) constrained analogue maintained high affinity, demonstrating that the spatial projection of the aromatic ring is critical [1]. The commercially common L- or (S)-indanylglycine (e.g., Fmoc-L-Igl-OH, CAS 205526-39-2) projects the side chain differently and cannot substitute for the (R)-enantiomer where the D-configuration is required. Furthermore, commercially available racemic DL-2-indanylglycine (CAS 16655-71-3) yields diastereomeric peptide mixtures upon incorporation, necessitating costly chiral separation .

Peptide therapeutics Stereochemistry NK-1 receptor

Protecting-Group Orthogonality: Cbz vs. Fmoc and Boc in Multistep Peptide Synthesis

The Cbz (benzyloxycarbonyl) group of the target compound is stable to the secondary amine bases (e.g., 20% piperidine/DMF) used for Fmoc removal and to the acidic conditions (e.g., 95% TFA) employed for Boc deprotection. Conversely, Cbz is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C in ethanol) that leave Fmoc and tert-butyl-based protecting groups intact [1]. This orthogonality allows selective N-deprotection of the indanylglycine residue without affecting other Fmoc- or Boc-protected amines in the same peptide chain, enabling convergent assembly strategies that are impossible with interchangeable Fmoc- or Boc-indanylglycine analogs [2].

Solid-phase peptide synthesis Orthogonal protection Convergent synthesis

Chemical Purity by HPLC: Documentation of >99% Purity for GMP-Like Procurement

The target compound is commercially documented with a purity of 99% by HPLC by at least one major chemical directory supplier . This compares favorably to the more commonly encountered Fmoc-2-indanylglycine, which is listed at 98% (HPLC) by Aladdin and 98% by AKSci, and to Boc-2-indanylglycine, listed at 95% purity by CymitQuimica . A 99% purity specification for the Cbz-R-enantiomer reduces the burden of purifying diastereomeric peptide byproducts that arise from even small amounts of the undesired enantiomer, thereby improving overall synthetic yield.

Quality control HPLC purity Pharmaceutical intermediates

Conformational Restriction: Indane-Rigidified Phenylalanine Surrogate vs. Flexible Phenylalanine

The 2-indanylglycine scaffold restricts the χ1 side-chain torsion angle of phenylalanine to a limited range of rotameric states, reducing the conformational entropy penalty upon receptor binding. Josien et al. reported that replacement of Phe⁷ in Substance P with (2S,3S)-1-indanylglycine retained high NK-1 binding affinity, whereas the unconstrained (E)-dehydrophenylalanine isomer in the same position was over 40-fold less potent (affinity ratio >40), illustrating the critical role of the constrained indane ring [1]. The target compound provides the (R)-indane geometry for use at positions where the D-configuration is required, a motif not readily accessible with standard L-amino acid building blocks.

Constrained amino acids Peptide backbone NK-1 pharmacophore

Validated Use in Bioactive Peptides: Bradykinin and Vasopressin Antagonist Scaffolds

The indanylglycine motif has been successfully incorporated into bioactive peptides. Stewart et al. designed bradykinin antagonists containing α-(2-indanyl)glycine (Igl) at positions 5 and 7, yielding the potent dual B1/B2 antagonist B9430 with long in vivo duration [1]. Separately, vasopressin analogs modified with α-2-indanylglycine at position 2 acted as moderate to potent oxytocin antagonists (pA₂ 7.19–7.98) with no interaction at V₁ₐ and V₂ receptors [2]. The Cbz-protected (R)-indanylglycine enables similar SAR exploration focused on the D-enantiomer position, for which literature on antagonist peptides continues to emerge.

Bradykinin antagonists Oxytocin antagonists Peptide drugs

Where (R)-Benzyloxycarbonylamino-indan-2-yl-acetic Acid Delivers Measurable Advantage


Synthesis of D-Configurated, Conformationally Constrained Peptide Antagonists for GPCR Targets

For medicinal chemistry programs targeting G protein-coupled receptors such as NK-1, bradykinin B1/B2, or oxytocin receptors, incorporation of the (R)-indanylglycine scaffold at a D-amino acid position can lock the peptide backbone into a receptor-bound conformation. The Cbz protection allows late-stage removal by hydrogenolysis without disturbing acid- or base-sensitive side-chain functionalities, a strategic advantage documented in the assembly of dual B1/B2 bradykinin antagonists [Section 3, Evidence_Item 5; REFS-1].

Convergent Peptide Synthesis Requiring Orthogonal N-Deprotection of Indanylglycine

When a peptide requires an indanylglycine residue with a free α-amine for segment condensation while other lysine or ornithine side chains are protected with Fmoc or Boc groups, the Cbz group is the unique orthogonal solution. Hydrogenolytic removal leaves Fmoc and tert-butyl protections intact, enabling fragment coupling strategies impossible with Fmoc-Igl or Boc-Igl [Section 3, Evidence_Item 2; REFS-2].

Process Scale-Up of Peptide APIs with Stringent Enantiopurity Requirements

For process chemists scaling up a peptide active pharmaceutical ingredient (API), the documented 99% HPLC purity of the Cbz-R-indanylglycine starting material translates to a lower diastereomeric impurity burden in the final peptide. This reduces the need for preparative chiral chromatography, a cost driver in GMP manufacturing [Section 3, Evidence_Item 3; REFS-3].

Structural Biology and SAR Campaigns Using Constrained Phenylalanine Probes

In structure-activity relationship (SAR) studies aimed at probing the S7/S8 subsite volumes of the NK-1 receptor transmembrane domains, the indane-constrained scaffold provides a calibrated conformational probe. The (R)-enantiomer extends the accessible stereochemical space beyond the L-indanylglycine probes already characterized, contributing to refined pharmacophore models [Section 3, Evidence_Item 4; REFS-4].

Quote Request

Request a Quote for (R)-Benzyloxycarbonylamino-indan-2-yl-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.